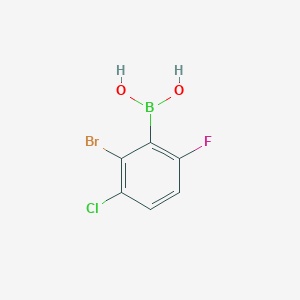

2-Bromo-3-chloro-6-fluorophenylboronic acid

Beschreibung

2-Bromo-3-chloro-6-fluorophenylboronic acid (C₆H₃BBrClFO₂) is a halogenated arylboronic acid characterized by three distinct substituents on the phenyl ring: bromine (position 2), chlorine (position 3), and fluorine (position 6). This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids serve as key intermediates for constructing biaryl systems. The unique substitution pattern of this compound influences its electronic properties, solubility, and reactivity, making it a valuable candidate for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

(2-bromo-3-chloro-6-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAFMUNENKHDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-fluorophenylboronic acid typically involves the halodeboronation reaction, where both bromine and chlorine are incorporated at specific positions on the aromatic ring . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to maintain the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-chloro-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles and catalysts such as palladium or copper.

Coupling Reactions: Require palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

Substitution Reactions: Yield various substituted aromatic compounds depending on the nucleophile used.

Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role in Drug Development

2-Bromo-3-chloro-6-fluorophenylboronic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing complex organic molecules that are often found in drug candidates. The incorporation of fluorine and other halogens can significantly affect the biological activity and pharmacokinetics of the resulting compounds .

Case Study: Anticancer Agents

Research has demonstrated that compounds synthesized using this compound exhibit potential anticancer properties. For instance, derivatives created through coupling reactions have shown efficacy against various cancer cell lines, highlighting the importance of this compound in developing targeted therapies .

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

The primary application of this compound lies in its participation as a boronic acid reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential building blocks in organic synthesis. The mild reaction conditions and high functional group tolerance make this reaction highly advantageous compared to other coupling methods .

Data Table: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid Compound | Yield (%) | Reaction Conditions | Notes |

|---|---|---|---|

| This compound | 85 | Pd(0) catalyst, K2CO3, 80°C | High reactivity |

| 4-Fluorophenylboronic acid | 78 | Pd(0) catalyst, K2CO3, 90°C | Moderate reactivity |

| 3-Chlorophenylboronic acid | 82 | Pd(0) catalyst, K2CO3, 100°C | Less stable under heat |

Material Science

Fluorinated Materials

The introduction of fluorine into polymers and materials often enhances their chemical stability and physical properties. Compounds derived from this compound can be utilized to create fluorinated polymers that exhibit improved thermal stability and resistance to solvents, making them suitable for various industrial applications .

Biological Studies

Enzyme Inhibition Studies

Research involving enzyme inhibitors has shown that the unique arrangement of halogens on the phenyl ring can influence binding affinity towards specific biological targets. Studies have indicated that derivatives of this compound may act as selective inhibitors for certain enzymes, providing a pathway for developing new therapeutic agents with reduced side effects .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-chloro-6-fluorophenylboronic acid in chemical reactions involves the formation of boronate esters, which facilitate the cross-coupling process. The boronic acid group interacts with palladium catalysts to form a reactive intermediate that undergoes transmetalation and reductive elimination, leading to the formation of carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below compares 2-bromo-3-chloro-6-fluorophenylboronic acid with structurally related boronic acids, focusing on substituent positions, molecular formulas, and key properties:

Key Observations:

- Substituent Positionality : The target compound’s bromine at position 2 and chlorine at position 3 create a sterically hindered, electron-deficient aromatic ring. In contrast, positional isomers like 3-bromo-6-chloro-2-fluorophenylboronic acid exhibit reversed halogen placement, altering electronic effects and reactivity .

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with methoxy (e.g., 2-chloro-6-fluoro-3-methoxyphenylboronic acid) or ethoxy groups exhibit increased solubility but reduced reactivity in cross-coupling due to electron-donating effects .

- Fluorine Substitution : Fluorine at position 6 in the target compound contributes to stability and metabolic resistance, a feature shared with (6-bromo-2,3-difluorophenyl)boronic acid .

Biologische Aktivität

2-Bromo-3-chloro-6-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C₇H₃BrClF O₂

- Molecular Weight : 253.45 g/mol

- Structural Features : The presence of bromine, chlorine, and fluorine substituents on the aromatic ring enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, modulating their activity and affecting metabolic pathways.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to inflammation and microbial resistance.

- Reactivity with Nucleophiles : Its ability to react with nucleophiles allows it to probe biochemical pathways effectively.

Biological Activities

Research indicates that this compound exhibits notable biological activities:

1. Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects, potentially making it a candidate for the development of anti-inflammatory drugs. The halogen substituents enhance interactions with biological targets involved in inflammatory pathways.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymes might be due to enhanced lipophilicity from the halogen substituents.

3. Enzyme Inhibition

As an inhibitor or modulator of specific enzymes, it alters enzyme activity and influences various metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Applications

The unique properties of this compound enable its use in various fields:

- Pharmaceutical Development : It serves as a building block for synthesizing new drugs targeting inflammation and infections.

- Synthetic Organic Chemistry : Utilized in creating complex molecular architectures due to its reactivity with different functional groups.

- Biochemical Research : Explored as a tool for studying protein interactions and modifications, particularly in proteomics.

Q & A

Q. What are the key synthetic routes for 2-bromo-3-chloro-6-fluorophenylboronic acid?

The compound is typically synthesized via halogenation and subsequent borylation. A common approach involves:

- Step 1 : Bromination and chlorination of a fluorobenzene precursor to introduce substituents at specific positions.

- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronic acid group .

- Critical parameters : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are essential to avoid deboronation or side reactions.

Q. How is the compound characterized to confirm purity and structure?

- NMR spectroscopy : ¹⁹F NMR is critical for verifying fluorine position and electronic environment (δ ≈ -110 to -120 ppm for aryl-F). ¹H and ¹³C NMR confirm substituent integration and regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M-H]⁻: ~251.9 Da).

- HPLC : Purity >95% is standard for research-grade material, with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling efficiency?

The ortho -bromo and meta -chloro substituents create steric hindrance, reducing reactivity in Suzuki-Miyaura couplings. Strategies to mitigate this include:

- Using bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate .

- Optimizing solvent polarity (e.g., THF/H₂O mixtures) to enhance solubility of the boronic acid .

- Contradiction note : Some studies report higher yields with microwave-assisted heating (e.g., 80°C, 30 min) versus traditional reflux, suggesting kinetic advantages in overcoming steric barriers .

Q. Why might NMR spectra show discrepancies in coupling constants for fluorine atoms?

- Electronic effects : The electron-withdrawing nature of adjacent Cl and Br substituents deshield the fluorine atom, altering its chemical shift and splitting patterns .

- Solvent interactions : Polar aprotic solvents (e.g., DMSO-d₆) can induce anisotropic effects, complicating peak assignments. Deuterated chloroform (CDCl₃) is preferred for clarity .

- Validation : Compare experimental ¹⁹F NMR data with computational models (DFT calculations) to resolve ambiguities .

Q. How can competing decomposition pathways be minimized during storage?

- Storage conditions : Store at -20°C under argon to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or protic solvents .

- Stabilizers : Addition of 1–5% triethylamine can neutralize trace acids that accelerate decomposition .

- Monitoring : Regular TLC or LC-MS checks are recommended for long-term storage to detect degradation products (e.g., deboronated aryl halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.